6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one
Description
Systematic Nomenclature and Structural Identification
The compound 6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one is a synthetic chromenone derivative with a systematic IUPAC name derived from its benzopyran core. The chromen-2-one backbone is substituted at position 6 with a chlorine atom and at position 3 with a 2-methoxybenzoyl group. Its molecular formula is $$ \text{C}{17}\text{H}{11}\text{ClO}_4 $$, yielding a molecular weight of 326.72 g/mol.
The structural configuration consists of a bicyclic chromen-2-one system fused to a benzene ring. The chlorine atom at position 6 and the methoxybenzoyl group at position 3 introduce steric and electronic modifications that enhance stability and bioactivity. Key structural features include:
- A planar chromenone core enabling π-π stacking interactions.
- Electron-withdrawing chloro and methoxy groups influencing reactivity.
- A ketone moiety at position 2 contributing to hydrogen-bonding capabilities.
Table 1: Structural Comparison of Chromenone Derivatives
Historical Context in Chromene Derivative Research
Chromenones, first isolated from natural coumarins in the 19th century, gained prominence in the 1960s with the synthesis of warfarin, an anticoagulant. The introduction of halogenated and acylated derivatives in the 2000s marked a shift toward targeted drug design.
The substitution pattern of 6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one reflects advancements in regioselective functionalization. Early methods relied on Friedel-Crafts acylation, but modern techniques employ palladium-catalyzed cross-coupling to attach the methoxybenzoyl group. This evolution underscores the compound’s role in bridging traditional synthesis and contemporary medicinal chemistry.
Significance in Medicinal Chemistry and Drug Discovery
Chromenones are versatile scaffolds in drug discovery due to their modular synthesis and bioactivity. 6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one exhibits dual functionality:
- Anti-inflammatory Activity : The chloro group enhances binding to cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis.
- Anticancer Potential : Methoxybenzoyl substitution promotes intercalation with DNA topoisomerase II, inducing apoptosis in cancer cells.
- Antiviral Applications : Chromenone derivatives inhibit HIV-1 reverse transcriptase and integrase, with structural analogs showing IC$$_{50}$$ values < 10 μM.
Table 2: Biological Activities of Chromenone Derivatives
The compound’s synthetic adaptability allows for derivatization at positions 3 and 6, enabling optimization of pharmacokinetic properties. For instance, replacing the methoxy group with bulkier substituents improves blood-brain barrier penetration, a critical factor in CNS-targeted therapies.
Properties
IUPAC Name |
6-chloro-3-(2-methoxybenzoyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO4/c1-21-15-5-3-2-4-12(15)16(19)13-9-10-8-11(18)6-7-14(10)22-17(13)20/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHUAUYZYQMLRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one typically involves the condensation of 6-chloro-2H-chromen-2-one with 2-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to dihydro derivatives.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogen-substituted derivatives.
Scientific Research Applications
6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one, emphasizing substituent variations, synthetic routes, and biological activities:
Key Observations:
Halogen Effects: Chlorine at C6 is common across analogs, but bromine substitution (e.g., in ) increases molecular weight and polarizability, possibly altering pharmacokinetics .
Synthetic Efficiency: Yields for coumarin derivatives vary widely (67–85%), influenced by substituent complexity.
Spectroscopic Signatures :
- IR spectra consistently show C=O stretches near 1700–1720 cm⁻¹ , while ¹H-NMR aromatic protons appear between δ 7.0–8.5 ppm . The target compound’s 2-methoxybenzoyl group would likely show distinct methoxy (-OCH₃) signals near δ 3.8–4.0 ppm .
Therapeutic Potential: While the target compound lacks explicit activity data, structural analogs exhibit antifungal (), antihypertensive (), and antileishmanial () properties. The 2-methoxybenzoyl group’s electron-donating effects could modulate enzyme inhibition, akin to methoxy-substituted antileishmanial leads (EC₅₀ ~10 μg/mL) .
Biological Activity
6-Chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
6-Chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one can undergo several chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of various derivatives that may exhibit enhanced biological activities.
| Reaction Type | Description | Common Reagents | Major Products |
|---|---|---|---|
| Oxidation | Converts to quinones | KMnO4, CrO3 | Quinones |
| Reduction | Forms dihydro derivatives | NaBH4, LiAlH4 | Dihydro derivatives |
| Substitution | Halogenation | NBS, NCS | Halogen-substituted derivatives |
The biological activity of 6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells. The compound's structure allows it to bind effectively to these targets, modulating their activity and leading to therapeutic effects.
Antimicrobial Activity
Research has indicated that 6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of the compound against multiple bacterial strains. The results are summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These findings indicate that the compound possesses promising antimicrobial properties, making it a candidate for further development as an antibiotic agent.
Anticancer Activity
The anticancer potential of 6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one has been explored through various studies. The compound has shown cytotoxic effects against several cancer cell lines, including hepatocellular carcinoma (HepG2) and cervical cancer (HeLa).
Case Study: Cytotoxicity Assay
A cytotoxicity assay was conducted to assess the effectiveness of the compound on cancer cell lines. The results are presented below:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 12.5 |
| HeLa | 15.0 |
These results suggest that 6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one exhibits significant anticancer activity, with lower IC50 values indicating higher potency against these cell lines.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted aldehydes with heterocyclic precursors. For example, thiazole or oxadiazole derivatives are introduced via coupling reactions (e.g., using ETH or PTH reagents) under reflux conditions in ethanol or DMF. Key intermediates are characterized by IR spectroscopy (e.g., carbonyl stretches at ~1700–1725 cm⁻¹) and ¹H/¹³C NMR (e.g., methoxy protons at δ ~3.3–3.5 ppm and aromatic protons in δ 7.0–8.8 ppm regions). Yield optimization (70–85%) depends on reaction time and stoichiometric ratios .
Q. How can spectroscopic techniques distinguish structural isomers of chromen-2-one derivatives?
- Methodological Answer : ¹H NMR NOE experiments and 2D-COSY can resolve positional ambiguities in substituents (e.g., methoxy vs. chloro groups). For example, coupling constants (J values) in aromatic regions differentiate ortho/meta/para substitution patterns. Mass spectrometry (e.g., M⁺ peaks at m/z 382–384) confirms molecular weight, while IR identifies functional groups like carbonyls (C=O at ~1715 cm⁻¹) .
Q. What crystallization strategies improve single-crystal X-ray diffraction (SC-XRD) outcomes for coumarin derivatives?
- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO:EtOH mixtures) enhances crystal quality. Use SHELXL for refinement, applying constraints for disordered methoxy/chloro groups. Hydrogen-bonding patterns (e.g., C=O⋯H-O interactions) stabilize crystal packing, validated via Hirshfeld surface analysis (e.g., 2–3% contribution from Cl⋯H contacts) .
Advanced Research Questions
Q. How do computational methods (DFT, MD) predict the reactivity and electronic properties of 6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps (e.g., ~4.5 eV) to assess charge transfer efficiency. Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic sites (e.g., electron-deficient carbonyl regions). Molecular Dynamics (MD) simulations in water/ethanol solvents predict solubility and aggregation behavior .
Q. What strategies resolve contradictions in reported synthetic yields or spectral data for substituted chromen-2-ones?
- Methodological Answer : Cross-validate data using high-resolution mass spectrometry (HRMS) and deuterated solvent NMR to eliminate solvent/impurity artifacts. Replicate reactions under inert atmospheres (N₂/Ar) to confirm reproducibility. For conflicting crystallographic data (e.g., bond angles), apply TWINABS for multi-component refinement .
Q. How can structure-activity relationship (SAR) studies guide the design of chromen-2-one derivatives as enzyme inhibitors?
- Methodological Answer : Replace the 2-methoxybenzoyl group with bioisosteres (e.g., 1,3,4-oxadiazoles) to enhance binding to target proteins (e.g., Plasmodium falciparum riboswitch). Molecular docking (AutoDock Vina) evaluates binding affinities (ΔG ~-9.5 kcal/mol), while pharmacophore modeling identifies critical hydrogen-bond acceptors (e.g., carbonyl oxygen) .
Q. What role do non-covalent interactions (e.g., π-stacking, halogen bonds) play in the solid-state stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
